molecular formula C12H10O4S3 B2717279 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate CAS No. 343373-83-1

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate

Cat. No. B2717279
CAS RN: 343373-83-1
M. Wt: 314.39
InChI Key: IQZCIDVDBQQUDN-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-b]thiopyran, which is a type of organic compound known as a heterocyclic compound . Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes sulfur and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[2,3-b]thiopyran core, with additional functional groups attached at specific positions . The exact structure would depend on the nature and position of these functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. Typically, reactions could occur at the functional groups, resulting in the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Distant Functionalization via Thiophene Moieties

The incorporation of thiophene moieties, such as those in "(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate," in electrophilic reactions facilitated by samarium diiodide has been explored. This approach enables the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, resulting in the synthesis of long-chain esters with remote functional groups. These synthetic routes have applications in creating compounds with potential pharmaceutical properties and other functional materials (Yang et al., 2000).

Metal-Organic Frameworks (MOFs) with Thiophene Derivatives

Thiophene-functionalized dicarboxylate ligands have been used to construct three-dimensional microporous lanthanide-based MOFs. These frameworks demonstrate interesting properties such as gas adsorption, sensing capabilities, and magnetic properties. The immobilization of Lewis basic sites of thiophene groups in these MOFs introduces functional properties that can be applied in sensing and adsorption applications (Suna Wang et al., 2016).

Electropolymerization for Electrochromic Properties

The electropolymerization of monomers derived from thiophene and pyrrole derivatives has been investigated for the development of electrochromic materials. These materials exhibit fast switching times, reasonable optical contrast, and good coloration efficiency, highlighting their potential for use in electrochromic devices. The modification and functionalization of thiophene derivatives play a crucial role in tuning the electrochromic properties of the resulting polymers (Bin Hu et al., 2019).

Luminescence Sensing and Pesticide Removal

Thiophene-based MOFs have shown promise as luminescent sensory materials capable of detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, these MOFs offer the potential for recyclable detection and pesticide removal, demonstrating the versatility of thiophene derivatives in environmental applications (Yang Zhao et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal properties . Without specific information on this compound, it’s difficult to provide details on its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . These could include toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of potential uses .

properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c13-11(10-2-1-5-17-10)16-9-4-7-19(14,15)12-8(9)3-6-18-12/h1-3,5-6,9H,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZCIDVDBQQUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=CS3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate

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